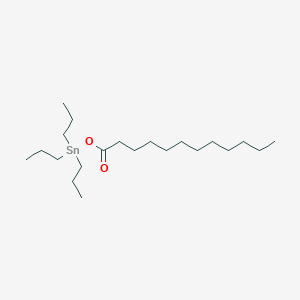

Tripropyltin laurate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

57808-37-4 |

|---|---|

Molecular Formula |

C21H44O2Sn |

Molecular Weight |

447.3 g/mol |

IUPAC Name |

tripropylstannyl dodecanoate |

InChI |

InChI=1S/C12H24O2.3C3H7.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3*1-3-2;/h2-11H2,1H3,(H,13,14);3*1,3H2,2H3;/q;;;;+1/p-1 |

InChI Key |

GBVHWVQKJWLJKO-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC(=O)O[Sn](CCC)(CCC)CCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Tripropyltin Laurate (CAS Number: 2233-00-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding tripropyltin laurate (CAS 2233-00-3) is exceptionally scarce in publicly available scientific literature. This guide compiles available data for the substance and supplements it with information on closely related tripropyltin and other triorganotin compounds to provide a comprehensive overview. Inferences drawn from related compounds are clearly noted.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 2233-00-3, is an organotin compound. Organotin compounds are characterized by the presence of at least one tin-carbon bond. The properties and biological activities of organotins are highly dependent on the number and nature of the organic groups attached to the tin atom. Triorganotins (R₃SnX), such as this compound, are generally the most toxic class of organotin compounds.[1][2] They have been utilized for their biocidal properties, including as fungicides and bactericides.[3] This document aims to provide a detailed technical guide on the available information for this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Tripropyltin Cation and Related Compounds

| Property | Value | Compound | Source |

| Molecular Weight | 247.97 g/mol | Tripropyltin Cation | [4] |

| Molecular Formula | C₉H₂₁Sn⁺ | Tripropyltin Cation | [4] |

| Boiling Point | 224.7°C at 760 mmHg | Tripropyltin | [5] |

| Flash Point | 89.7°C | Tripropyltin | [5] |

| Vapor Pressure | 0.134mmHg at 25°C | Tripropyltin | [5] |

Note: The data presented for "Tripropyltin" without a specified anion are for the general tripropyltin moiety and should be considered indicative.

Toxicological Data

No specific toxicological studies for this compound were found. The toxicity of organotin compounds is primarily determined by the organic substituents. Trialkyltins, including tripropyltin compounds, are known to be highly toxic.[2][6] Their toxicity generally decreases as the alkyl chain length increases.[2][7]

Table 2: Acute Toxicity of Related Organotin Compounds

| Compound | LD₅₀ (Oral, Rat) | Source |

| Tributyltin Chloride | 122 - 349 mg/kg | [7] |

| Dimethyltin Dichloride | 74 - 237 mg/kg | [7] |

| Trioctyltin Chloride | >4000 mg/kg | [7] |

Triorganotin compounds are known to cause a range of adverse health effects, including neurotoxicity, immunotoxicity, and reproductive and developmental toxicity.[2][8][9] Triethyltin and trimethyltin are particularly potent neurotoxins, while tributyltin compounds are known for their immunotoxic effects.[2] Tripropyltin compounds have been shown to induce thymus weight reduction in rats, indicating potential immunotoxicity.[3]

General Toxicological Profile of Triorganotins:

-

Neurotoxicity: Can cause headache, lassitude, visual disturbances, and in severe cases, seizures and coma.[2]

-

Immunotoxicity: Can lead to thymus atrophy and suppression of the immune system.[3][8]

-

Reproductive and Developmental Toxicity: Some organotins have been shown to cause reproductive effects in laboratory animals.[7][9]

-

Skin and Eye Irritation: Many organotin compounds are irritants to the skin and eyes.[1]

Experimental Protocols

Due to the lack of specific studies on this compound, this section outlines a general experimental protocol for the synthesis and toxicological evaluation of a triorganotin carboxylate, based on methodologies reported for similar compounds.[10]

4.1. Synthesis of Triorganotin Carboxylates

A common method for the synthesis of triorganotin carboxylates involves the reaction of a triorganotin halide (e.g., tripropyltin chloride) with the corresponding carboxylic acid (in this case, lauric acid) or its salt.

Experimental Workflow: Synthesis

Caption: General synthesis workflow for a triorganotin carboxylate.

Methodology:

-

Reactants: Tripropyltin chloride and lauric acid (or sodium laurate) are used as starting materials. The reaction is typically carried out in a 1:1 molar ratio.

-

Solvent: An anhydrous organic solvent such as toluene or benzene is used to prevent hydrolysis of the organotin halide.

-

Reaction Conditions: The reactants are refluxed in the solvent with constant stirring for several hours. The reaction progress can be monitored by techniques like thin-layer chromatography.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove any solid byproducts. The solvent is then removed from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or chromatography.

-

Characterization: The structure and purity of the synthesized this compound are confirmed using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn), and mass spectrometry.[10][11]

4.2. In Vitro Cytotoxicity Assay

To assess the biological activity of this compound, an in vitro cytotoxicity assay against a panel of human cancer cell lines can be performed.

Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for an in vitro cytotoxicity assessment.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A vehicle control is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the control. The half-maximal inhibitory concentration (IC₅₀) value is then determined.

Potential Signaling Pathways

Specific signaling pathways affected by this compound have not been identified. However, other triorganotin compounds, such as tributyltin (TBT), are known to act as endocrine disruptors by activating nuclear receptors like the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[12] This activation can lead to downstream effects on gene expression related to metabolism and development. It is plausible that this compound could exert its biological effects through similar mechanisms.

Conceptual Signaling Pathway

Caption: Potential mechanism of action via RXR and PPARγ activation.

This diagram illustrates a hypothetical signaling pathway for this compound based on the known mechanism of tributyltin. Activation of RXR and PPARγ by the compound leads to the formation of a heterodimer that binds to specific DNA sequences (Peroxisome Proliferator Response Elements, PPREs), thereby altering the expression of target genes and resulting in various biological effects.

Conclusion

This compound (CAS 2233-00-3) is a poorly characterized organotin compound. While its existence is confirmed, a significant lack of experimental data on its physicochemical properties, toxicity, and mechanism of action necessitates reliance on information from related tripropyltin and other triorganotin compounds. Based on this related data, this compound is expected to be a toxic compound with potential immunotoxic and endocrine-disrupting properties. Further research is imperative to fully elucidate the toxicological profile and biological activities of this specific compound. The experimental protocols and conceptual pathways provided in this guide offer a framework for such future investigations. Researchers and drug development professionals should exercise extreme caution when handling this and other organotin compounds due to their inherent toxicity.

References

- 1. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 2. Tin, organic compounds - Hazardous Agents | Haz-Map [haz-map.com]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. Tripropyltin | C9H21Sn+ | CID 15642145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 761-44-4,TRIPROPYLTIN | lookchem [lookchem.com]

- 6. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Triorganotin as a compound with potential reproductive toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Tripropyltin Laurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripropyltin laurate, an organotin compound, possesses a complex molecular structure and bonding arrangement that dictates its chemical and physical properties. This technical guide provides a comprehensive analysis of its molecular architecture, focusing on the bonding interactions between the tripropyltin cation and the laurate anion. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from structurally related organotin carboxylates to present a predictive model of its structure. The guide also outlines the standard experimental protocols used for the characterization of such compounds, including X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. This document aims to serve as a foundational resource for researchers working with or developing organotin-based compounds.

Introduction

Organotin compounds, characterized by at least one tin-carbon bond, have been the subject of extensive research due to their diverse applications, ranging from industrial catalysts to biocides and potential therapeutic agents.[1][2] this compound consists of a central tin atom covalently bonded to three propyl groups and an ionic or pseudo-covalent bond to a laurate carboxylate group.[3] The nature of this tin-carboxylate interaction is a key determinant of the molecule's overall structure, stability, and reactivity. Understanding the precise molecular geometry and bonding is crucial for predicting its behavior in various chemical and biological systems.

Predicted Molecular Structure and Bonding

Based on the known structures of other trialkyltin carboxylates, this compound is expected to exhibit a structure where the tin atom is the central coordinating element.[3][4] The three propyl groups are covalently bonded to the tin atom. The bonding between the tin atom and the laurate carboxylate group can be described as a coordinate or covalent bond with significant ionic character.[5]

The geometry around the tin atom in trialkyltin carboxylates can vary.[6][7] In solution, a tetrahedral geometry is often observed, where the laurate acts as a monodentate ligand. In the solid state, however, organotin carboxylates frequently adopt a polymeric structure with a trigonal bipyramidal geometry around the tin atom.[4][7] In this arrangement, the three alkyl groups occupy the equatorial positions, and the carboxylate group bridges adjacent tin atoms, occupying an axial position on each, leading to a five-coordinate tin center.[4]

The Sn-C bonds are covalent, while the Sn-O bond with the laurate is polar covalent. The laurate anion itself is a long-chain carboxylate, and its interaction with the tripropyltin cation can be influenced by steric and electronic factors.

Table 1: Predicted General Bond and Structural Characteristics of this compound

| Parameter | Predicted Characteristic | Basis of Prediction |

| Coordination Geometry at Tin (Solid State) | Trigonal Bipyramidal | Analogy with other trialkyltin carboxylates[4][7] |

| Coordination Geometry at Tin (Solution) | Tetrahedral | Common for organotin carboxylates in non-coordinating solvents |

| Sn-C Bond Type | Covalent | General characteristic of organotin compounds[2] |

| Sn-O Bond Type | Polar Covalent / Coordinate | Nature of tin-carboxylate bonding[5] |

| Carboxylate Coordination | Bridging (Solid State), Monodentate (Solution) | Typical for trialkyltin carboxylates[4] |

Experimental Characterization Protocols

The definitive determination of the molecular structure and bonding of this compound would require a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional molecular structure in the solid state.

Methodology:

-

Crystal Growth: Suitable single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data. This would yield precise bond lengths, bond angles, and information about the crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, which is invaluable for structure elucidation in solution.[8][9]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are acquired on a high-field NMR spectrometer.[8][10]

-

Spectral Analysis:

-

¹H NMR: Would show signals for the protons on the propyl groups and the laurate chain. The chemical shifts and coupling patterns would confirm the connectivity.

-

¹³C NMR: Would provide information on the carbon skeleton. The chemical shift of the carboxylate carbon can indicate the nature of its coordination to the tin atom.[11]

-

¹¹⁹Sn NMR: This is a key technique for studying organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom, allowing for the differentiation between four-coordinate tetrahedral and five-coordinate trigonal bipyramidal structures.[8][9][10]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Spectral Analysis: The key diagnostic peaks for this compound would be the C=O stretching vibrations of the carboxylate group. The difference between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group (Δν = νₐₛ - νₛ) can provide information about the coordination mode of the carboxylate (monodentate, bidentate, or bridging).[12][13][14]

Quantitative Data (Illustrative)

As specific experimental data for this compound is not publicly available, the following table presents typical spectroscopic data ranges for related trialkyltin carboxylates to provide a reference for expected values.

Table 2: Illustrative Spectroscopic Data for Trialkyltin Carboxylates

| Spectroscopic Parameter | Typical Range/Value | Significance |

| ¹¹⁹Sn NMR Chemical Shift (δ, ppm) | -100 to -150 (4-coordinate) | Indicates coordination number and geometry at the tin center[9] |

| -200 to -350 (5-coordinate) | ||

| ¹³C NMR Carboxylate (δ, ppm) | 170 - 185 | Chemical environment of the carboxylate carbon |

| IR: ν(C=O) asymmetric (cm⁻¹) | 1550 - 1650 | Carboxylate stretching modes[12][15] |

| IR: ν(C=O) symmetric (cm⁻¹) | 1350 - 1450 | Carboxylate stretching modes[12][15] |

| IR: Δν (νₐₛ - νₛ) (cm⁻¹) | > 200 (Monodentate) | Indicates coordination mode of the carboxylate group[16][13] |

| < 150 (Bidentate) | ||

| ~150-200 (Bridging) |

Logical Relationships and Workflows

The synthesis and characterization of this compound would follow a logical workflow to establish its structure and purity.

Conclusion

While direct experimental data for this compound is sparse, a robust understanding of its molecular structure and bonding can be inferred from the extensive studies on related organotin carboxylates. The tin center is predicted to be four-coordinate in solution and potentially five-coordinate in a polymeric solid-state structure. The bonding is characterized by covalent Sn-C bonds and a polar covalent/coordinate Sn-O interaction with the laurate ligand. Definitive structural elucidation would rely on the application of standard analytical techniques, particularly single-crystal X-ray diffraction and multinuclear NMR spectroscopy. This guide provides a foundational framework for researchers to approach the study and application of this compound and similar organotin compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. lupinepublishers.com [lupinepublishers.com]

- 3. Investigating the structural chemistry of organotin(IV) compounds: recent advances [ouci.dntb.gov.ua]

- 4. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. publisher.uthm.edu.my [publisher.uthm.edu.my]

- 7. Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 8. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 9. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 10. Syntheses and exploration of the catalytic activities of organotin(iv) compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Organic Moiety on Sn(IV) Does Matter for In Vitro Mode of Action: nBu3Sn(IV) Compounds with Carboxylato N-Functionalized 2-Quinolones Induce Anoikis-like Cell Death in A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 13. Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to Tripropyltin Laurate: Physical, Chemical, and Toxicological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of tripropyltin laurate. Due to the limited availability of data for this specific compound, information from closely related tripropyltin and other organotin carboxylate compounds has been included to provide a broader context and informed estimations.

Physical and Chemical Properties

This compound is an organotin compound consisting of a tripropyltin cation and a laurate anion. While specific experimental data for this compound is scarce, the following tables summarize its known properties and those of related compounds, which can be used for estimation.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₂₁H₄₄O₂Sn | - |

| Molecular Weight | 447.28 g/mol | - |

| CAS Number | 57808-37-4 | [1][2][3][4][5] |

| Appearance | Likely a colorless to pale yellow liquid or solid | Inferred from related organotin compounds. |

| Solubility | Expected to be soluble in organic solvents and poorly soluble in water. | Inferred from the lipophilic nature of similar organotin compounds. |

Table 2: Physical Properties of Related Tripropyltin Compounds for Estimation

| Compound | Property | Value | Source/Notes |

| Tripropyltin | Boiling Point | 224.7°C at 760 mmHg | |

| Tripropyltin chloride | Boiling Point | 123°C at 17.3 hPa | [6][7] |

| Melting Point | -23°C | [6][8][9] | |

| Density | 1.294 - 1.300 g/cm³ at 20°C | [6] |

Synthesis and Chemical Reactions

Synthesis:

A general method for the synthesis of triorganotin carboxylates, such as this compound, involves the reaction of a triorganotin halide (e.g., tripropyltin chloride) with the corresponding carboxylic acid (lauric acid) or its sodium salt. The reaction is typically carried out in an anhydrous organic solvent.

A general reaction scheme is as follows:

(CH₃CH₂CH₂)₃SnCl + C₁₁H₂₃COOH + (C₂H₅)₃N → (CH₃CH₂CH₂)₃SnOCOC₁₁H₂₃ + (C₂H₅)₃NHCl

Alternatively, the reaction can be performed with the sodium salt of the carboxylic acid:

(CH₃CH₂CH₂)₃SnCl + C₁₁H₂₃COONa → (CH₃CH₂CH₂)₃SnOCOC₁₁H₂₃ + NaCl

Chemical Reactions:

This compound is expected to undergo hydrolysis in the presence of water, breaking the ester linkage to form tripropyltin hydroxide and lauric acid. It is also susceptible to decomposition upon heating, though specific decomposition products have not been documented in the available literature.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of organotin compounds. Due to their low volatility, derivatization is often required.

General Protocol Outline:

-

Sample Preparation: The sample containing this compound is extracted with a suitable organic solvent (e.g., hexane).

-

Derivatization: The extracted organotin compound is derivatized to a more volatile species. Common derivatization agents include sodium tetraethylborate (NaBEt₄) or Grignard reagents (e.g., ethylmagnesium bromide), which ethylate or alkylate the tin atom.[10][11]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a mass spectrometer. The separation is typically performed on a non-polar capillary column. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum provides structural information for identification.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to identify the signals corresponding to the propyl groups attached to the tin atom and the alkyl chain of the laurate moiety.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

¹¹⁹Sn NMR: Is particularly useful for determining the coordination number of the tin atom.[12][13][14][15][16] For triorganotin carboxylates, the chemical shift can indicate whether the compound exists as a monomer with a four-coordinate tin or as a polymer with a higher coordination number in the solid state or in solution.[12][13][14][15][16]

Infrared (IR) Spectroscopy:

FT-IR spectroscopy can be used to confirm the formation of the ester linkage. The disappearance of the broad O-H stretching band of the carboxylic acid and the shifts in the asymmetric and symmetric stretching vibrations of the carboxylate group (COO) upon coordination to the tin atom are key diagnostic features.[6][12][17][18][19]

Biological Activity and Toxicology

The biological activity of triorganotin compounds is well-documented, with their toxicity varying with the nature of the organic substituents. Tripropyltin compounds are known to have biocidal properties, including fungicidal and bactericidal activities.[7]

General Toxicological Profile of Triorganotins:

-

Membrane Disruption: At higher concentrations, lipophilic triorganotin compounds can cause lysis of red blood cells.

-

Immunotoxicity: Some triorganotin compounds, including tripropyltin, have been shown to cause thymus weight reduction and suppress T-cell-mediated immunity.[7]

-

Neurotoxicity: While more pronounced in lower alkyltin compounds like trimethyltin and triethyltin, neurotoxic effects are a known hazard of organotin exposure.

Specific toxicological data for this compound is limited. However, it is classified as a substance where the tin concentration should not exceed 0.1 wt% in articles or parts thereof, indicating concerns about its potential health and environmental risks.[2][3][4][5]

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, studies on other organotin compounds, such as tributyltin and dibutyltin, provide insights into their potential mechanisms of action. These compounds have been shown to induce apoptosis and interfere with various signaling pathways, including those involving calcium homeostasis and the mTOR pathway.[5]

The following diagram illustrates a hypothetical signaling pathway for organotin-induced cytotoxicity, based on data from related compounds.

Conclusion

This compound is an organotin carboxylate with potential applications stemming from its biocidal properties. However, there is a significant lack of publicly available data regarding its specific physical, chemical, and toxicological properties. Researchers and drug development professionals should exercise caution and consider the known hazards of related triorganotin compounds when handling or evaluating this substance. Further research is warranted to fully characterize this compound and establish a comprehensive safety and activity profile.

References

- 1. This compound - Pharos [pharos.habitablefuture.org]

- 2. wirecomindia.com [wirecomindia.com]

- 3. chemreg.net [chemreg.net]

- 4. did-daido.co.jp [did-daido.co.jp]

- 5. epiroc.scene7.com [epiroc.scene7.com]

- 6. Frontiers | Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates [frontiersin.org]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. researchgate.net [researchgate.net]

- 9. Tri-n-propyltin chloride | Tripropyltin chloride | C9H21SnCl - Ereztech [ereztech.com]

- 10. gcms.labrulez.com [gcms.labrulez.com]

- 11. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

An In-depth Technical Guide to the Solubility of Tripropyltin Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tripropyltin laurate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a qualitative summary based on the known properties of similar organotin compounds. Furthermore, a detailed experimental protocol is provided for researchers to determine the precise quantitative solubility of this compound in various solvents.

Introduction to this compound

This compound is an organotin compound, a class of substances characterized by at least one tin-carbon bond. The properties and applications of organotin compounds are diverse, ranging from catalysts and PVC stabilizers to biocides. The solubility of these compounds is a critical parameter for their application, formulation, and environmental fate. This compound's structure, consisting of a tripropyltin cation and a laurate anion, suggests it is a lipophilic substance with low aqueous solubility.

Solubility of this compound: A Qualitative Overview

Based on the general characteristics of organotin carboxylates, this compound is expected to be readily soluble in a range of organic solvents and poorly soluble in water. The long alkyl chains of the propyl groups and the laurate moiety contribute to its nonpolar nature.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents. It is important to note that these are estimations based on the behavior of analogous compounds, and experimental verification is necessary for quantitative assessment.

| Solvent | Chemical Class | Expected Solubility |

| Water | Protic, Polar | Insoluble / Very Low |

| Methanol | Protic, Polar | Slightly Soluble to Soluble |

| Ethanol | Protic, Polar | Soluble |

| Acetone | Aprotic, Polar | Soluble |

| Toluene | Aprotic, Nonpolar | Very Soluble |

| Hexane | Aprotic, Nonpolar | Very Soluble |

| Dichloromethane | Aprotic, Polar | Very Soluble |

| Diethyl Ether | Aprotic, Nonpolar | Very Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental protocol is required. The following method outlines a procedure for determining the solubility of this compound in a given solvent, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS). This method is adapted from established analytical procedures for organotin compounds.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Solvents of interest (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

-

Internal standard (e.g., tetrapropyltin)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (e.g., hexane) to a concentration within the calibrated range of the GC-MS.

-

Add a known amount of an internal standard to the diluted sample.

-

-

GC-MS Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations, each containing the same amount of internal standard as the samples.

-

Inject the prepared samples and calibration standards into the GC-MS system.

-

Develop a suitable GC method for the separation of this compound from the solvent and any potential impurities. A typical column would be a non-polar or mid-polar capillary column.

-

The MS should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for both this compound and the internal standard.

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Safety Precautions:

-

Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Tripropyltin Laurate

Introduction

Tripropyltin laurate, with the chemical formula (CH₃CH₂CH₂)₃SnOOC(CH₂)₁₀CH₃, is an organotin compound belonging to the class of trialkyltin carboxylates. These compounds are recognized for their application as heat stabilizers, particularly in polyvinyl chloride (PVC) formulations, catalysts in organic synthesis, and as biocidal agents. Their efficacy as thermal stabilizers is intrinsically linked to their own thermal stability and the manner in which they decompose. Understanding the thermal degradation profile of this compound is crucial for predicting its performance at elevated processing temperatures, ensuring product quality, and assessing its environmental and health implications.

This technical guide provides a comprehensive overview of the expected thermal stability and degradation pathway of this compound. It includes hypothetical, yet representative, quantitative data, detailed experimental protocols for thermal analysis, and visualizations of the degradation process and analytical workflows.

Thermal Stability and Degradation Profile

The thermal decomposition of this compound is anticipated to be a multi-stage process, initiated by the cleavage of the bonds to the tin atom. As a heat stabilizer in polymers like PVC, it is designed to be stable up to typical processing temperatures (approx. 170-200°C).[1][2] Decomposition is expected to begin at temperatures exceeding this range.

The degradation likely proceeds through the sequential loss of the propyl groups and the laurate moiety. The initial step is the scission of a tin-carbon (Sn-C) bond, which is generally the weakest link in trialkyltin compounds. This is followed by further degradation of the molecule, ultimately leading to the formation of inorganic tin species, primarily tin oxides, at very high temperatures.[3]

Quantitative Thermal Analysis Data

The following tables summarize the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound under an inert nitrogen atmosphere.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Degradation Step | Probable Evolved Species |

| 210 - 290 | ~25% | Initial cleavage of Sn-C bonds | Propane, Propene |

| 290 - 380 | ~45% | Cleavage of laurate group and further Sn-C bonds | Dodecanoic acid, CO₂, various hydrocarbons |

| 380 - 550 | ~10% | Decomposition of intermediate organotin species | Short-chain hydrocarbons, CO |

| > 550 | - | Final Residue: ~20% | Tin(IV) Oxide (SnO₂) |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy (ΔH) | Interpretation |

| Endotherm | ~45 | ~55 | ~30 J/g | Melting of the compound |

| Exotherm (broad) | ~220 | ~275 | - | Onset of initial decomposition |

| Exotherm (complex) | ~300 | ~360 | - | Major decomposition and fragmentation |

Experimental Protocols

Detailed methodologies are essential for reproducing thermal analysis studies. The following are standard protocols for TGA and DSC analysis of an organotin compound like this compound.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss of this compound as a function of temperature, identifying decomposition stages and the final residue content.

-

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500 or similar).

-

Sample Preparation: A small sample of this compound (5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere.[4]

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to 700°C.

-

Heating Rate: A linear heating rate of 10°C/min is applied.[4]

-

Data Collection: Mass change is recorded continuously as a function of temperature and time. The first derivative of the mass loss curve (DTG) is also plotted to identify temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).

-

Sample Preparation: A small sample (3-7 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.[5]

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Heating Program: The sample is typically subjected to a heat-cool-heat cycle to erase thermal history. A common program is:

-

Equilibrate at 0°C.

-

Ramp up to 400°C at 10°C/min.[4]

-

-

Data Collection: The differential heat flow between the sample and reference pans is recorded as a function of temperature. Endothermic and exothermic events are identified and their onset temperatures, peak temperatures, and enthalpy changes are calculated.

-

Evolved Gas Analysis (TGA-FTIR/MS)

-

Objective: To identify the chemical nature of the volatile products evolved during the decomposition of this compound.

-

Instrumentation: A TGA instrument coupled via a heated transfer line to a Fourier-Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).

-

Protocol: The TGA protocol is run as described in section 3.1. The evolved gases from the TGA furnace are continuously swept into the FTIR gas cell or MS inlet. FTIR spectra or mass spectra are collected at regular intervals throughout the temperature ramp, allowing for the correlation of specific gas evolution with mass loss events.

Visualizations

Hypothetical Thermal Degradation Pathway

The following diagram illustrates a plausible multi-step degradation pathway for this compound.

References

- 1. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. thermokinetic-studies-of-organotin-iv-carboxylates-derived-from-para-methoxyphenylethanoic-acid - Ask this paper | Bohrium [bohrium.com]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. specialchem.com [specialchem.com]

Spectroscopic Characterization of Tripropyltin Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tripropyltin laurate, an organotin compound of interest in various industrial and research applications. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a synthesized but representative dataset based on established principles of organotin spectroscopy and data from analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the propyl groups attached to the tin atom and the laurate chain.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Sn-CH₂-CH₂-CH₃ | 1.0 - 1.2 | t | ~ 7.5 |

| Sn-CH₂-CH₂-CH₃ | 1.5 - 1.7 | m | - |

| Sn-CH₂-CH₂-CH₃ | 0.8 - 1.0 | t | ~ 7.3 |

| O=C-CH₂- | 2.2 - 2.4 | t | ~ 7.4 |

| O=C-CH₂-CH₂- | 1.5 - 1.7 | m | - |

| -(CH₂)₈- | 1.2 - 1.4 | m | - |

| -CH₃ (laurate) | 0.8 - 0.9 | t | ~ 6.8 |

Chemical shifts are referenced to TMS at 0 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Chemical Shift (δ, ppm) |

| Sn-CH₂- | 18 - 22 |

| Sn-CH₂-CH₂- | 28 - 32 |

| Sn-CH₂-CH₂-CH₃ | 13 - 15 |

| C=O | 175 - 180 |

| O=C-CH₂- | 34 - 38 |

| O=C-CH₂-CH₂- | 24 - 28 |

| -(CH₂)₈- (chain) | 22 - 32 |

| -CH₂- (chain) | 29 - 33 |

| -CH₂- (chain) | 22 - 26 |

| -CH₃ (laurate) | 13 - 15 |

Chemical shifts are referenced to TMS at 0 ppm.

Predicted ¹¹⁹Sn NMR Data

¹¹⁹Sn NMR is particularly informative for organotin compounds, with the chemical shift being sensitive to the coordination number of the tin atom. For triorganotin carboxylates, which typically exist as four-coordinate monomers or five-coordinate polymers in solution, the chemical shift can vary. An increase in coordination number generally leads to an upfield shift (to more negative ppm values)[1].

Table 3: Predicted ¹¹⁹Sn NMR Chemical Shift (δ) for this compound

| Coordination Environment | Predicted Chemical Shift (δ, ppm) |

| Four-coordinate (monomer) | +100 to +150 |

| Five-coordinate (polymer) | -100 to -150 |

Chemical shifts are referenced to tetramethyltin (SnMe₄) at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. For this compound, the key vibrational bands are associated with the carboxylate group and the Sn-C bonds. The position of the carboxylate stretching frequencies can provide insight into its coordination mode (monodentate, bidentate, or bridging)[2][3][4][5].

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2950 - 2850 | C-H stretching (alkyl) | Strong |

| 1650 - 1550 | Asymmetric COO⁻ stretching | Strong |

| 1420 - 1380 | Symmetric COO⁻ stretching | Strong |

| ~ 510 | Asymmetric Sn-C stretching | Medium |

| ~ 480 | Symmetric Sn-C stretching | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron ionization (EI) is a common technique for organotin compounds.

Table 5: Predicted Mass Spectrometry Fragmentation Pattern for this compound (Electron Ionization)

| m/z | Proposed Fragment |

| [M-C₃H₇]⁺ | Loss of a propyl group |

| [M-OCOC₁₁H₂₃]⁺ | Loss of the laurate group |

| [Sn(C₃H₇)₂]⁺ | Dipropyltin cation |

| [SnC₃H₇]⁺ | Propyltin cation |

| [C₁₁H₂₃CO]⁺ | Lauroyl cation |

| [C₃H₇]⁺ | Propyl cation |

M represents the molecular ion. The isotopic pattern of tin would be observable for tin-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

-

¹¹⁹Sn NMR Acquisition :

-

Acquire a proton-decoupled ¹¹⁹Sn spectrum.

-

Use a broadband probe tuned to the ¹¹⁹Sn frequency.

-

Reference the spectrum to an external standard of tetramethyltin (SnMe₄).

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Neat Liquid : Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty sample holder or the pure solvent.

-

Collect the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile organotin compounds, GC-MS is a powerful analytical technique. Organotin carboxylates often require derivatization to increase their volatility[6].

-

Derivatization (Ethylation) :

-

Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).

-

GC Conditions :

-

Column : Use a non-polar capillary column (e.g., DB-5ms).

-

Injector : Splitless injection at a temperature of ~250 °C.

-

Oven Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas : Helium at a constant flow rate.

-

-

MS Conditions :

-

Ionization : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan a mass range appropriate for the expected fragments (e.g., m/z 40-600).

-

Detector : Electron multiplier.

-

-

Data Analysis : Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

Logical Workflow for Organotin Analysis

The following diagram illustrates a typical workflow for the analysis of organotin compounds in a sample matrix.

Caption: Workflow for the analysis of organotin compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 5. Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gcms.labrulez.com [gcms.labrulez.com]

- 7. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

Navigating the Safety Profile of Tripropyltin Laurate: A Technical Guide

This technical whitepaper provides a comprehensive overview of the material safety information for Tripropyltin laurate, designed for researchers, scientists, and drug development professionals. The information is presented to ensure safe handling, storage, and emergency response.

Chemical and Physical Properties

Limited specific data for this compound is available. The following table includes information for related organotin compounds to provide an indication of its properties.

| Property | Value | Compound | Source |

| Molecular Formula | C21H44O2Sn | This compound | - |

| Molecular Weight | 447.28 g/mol | This compound | - |

| Appearance | Colorless Liquid | Tripropyltin chloride | [1] |

| Flash Point | 95 °C / 203 °F | Tripropyltin chloride | [1] |

| Density | 1.29 g/cm³ at 20 °C | Tripropyltin chloride | [2] |

Hazard Identification and GHS Classification

Organotin compounds, particularly tri-substituted variants like tripropyltin, are highly toxic.[3] The hazard classification for this compound is anticipated to be similar to other toxic organotin compounds. The GHS classification for the closely related Tributyltin laurate is provided below.[4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2][4][5] |

| Acute Toxicity, Dermal | 4 (Harmful) / 3 (Toxic) | H312: Harmful in contact with skin[4][5] / H311: Toxic in contact with skin[2] |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] |

| Skin Sensitisation | 1B | H317: May cause an allergic skin reaction[5] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure[4][5] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[2][4] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[2][5] |

Toxicological Data

The toxicity of organotin compounds is primarily determined by the number and type of organic groups attached to the tin atom, with trialkyltin compounds exhibiting high toxicity.[3] The central nervous system is a key target for organotin compounds.[3][6] Specific quantitative toxicity data for this compound is not available. The following table presents data for other organotin compounds.

| Test | Species | Route | Value | Compound | Source |

| LD50 | Rat | Oral | 12.6 mg/kg | Trimethyltin chloride | [3] |

| LD50 | Rat | Oral | 122 - 349 mg/kg | Tributyltin chloride | [3] |

| LC50 | Zebrafish (Danio rerio) | - | 0.0079 mg/l (96 h) | Tributyltin chloride | [5] |

Experimental Protocols

Detailed experimental protocols for the toxicological data cited are not available within the reviewed safety data sheets. The provided information often references standardized guidelines, such as OECD Test Guidelines (e.g., OECD 471, 474 for mutagenicity), but does not include the specific methodologies used in the studies.[5] Accessing the full study reports would be necessary to obtain detailed experimental procedures.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][7] Eyewash stations and safety showers must be readily accessible.

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection : Wear impervious protective gloves and clothing to prevent skin contact.[5] Immediately remove and properly dispose of or decontaminate soiled clothing.[6]

-

Respiratory Protection : If ventilation is inadequate or if vapors/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

-

Hygiene Measures : Wash hands thoroughly with soap and water after handling and before eating, drinking, or using toilet facilities.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] The storage area should be locked up or accessible only to authorized personnel.[2][5]

Spills and Disposal

-

Spill Response : In case of a spill, evacuate personnel to a safe area.[1] Avoid breathing vapors.[1] Soak up the spill with an inert absorbent material (e.g., sand, diatomite) and place it in a suitable, closed container for disposal.[1] Prevent the material from entering drains or waterways.[7]

-

Waste Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[6] Do not dispose of it with household garbage.[2]

First Aid and Emergency Response Workflow

Immediate medical attention is required for any overexposure to organotin compounds.[1] The following diagram outlines the emergency response workflow for various exposure routes.

Caption: Emergency response workflow for Tripropyltin compound exposure.

Ecotoxicity

Organotin compounds are known to be very toxic to aquatic life, with the potential for long-lasting effects in the aquatic environment.[2][5] They should not be released into the environment.[7]

This guide underscores the significant hazards associated with this compound and related organotin compounds. Strict adherence to safety protocols is essential to minimize exposure and mitigate risks in a research and development setting.

References

- 1. fishersci.com [fishersci.com]

- 2. cpachem.com [cpachem.com]

- 3. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 4. Tributyltin laurate | C24H50O2Sn | CID 16683295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. fishersci.fr [fishersci.fr]

A Technical Guide to the Historical Research and Discovery of Tripropyltin Laurate

Abstract: This technical guide provides a comprehensive overview of the historical context, synthesis, and toxicological profile of triorganotin compounds, with a specific focus on tripropyltin laurate. Due to the limited publicly available research on this compound (CAS 57808-37-4)[1], this document leverages data from its immediate precursors and closely related structural analogs, namely tripropyltin chloride and tributyltin laurate, to provide a scientifically grounded resource. The guide includes detailed hypothetical experimental protocols, tabulated quantitative data for analogous compounds, and visualizations of a representative synthesis workflow and a key toxicological signaling pathway.

Historical Context: The Rise of Organotin Chemistry

The field of organotin chemistry began in the mid-19th century, with the first synthesis of an organotin compound, diethyltin diiodide, by Edward Frankland in 1849.[2][3][4][5] This was shortly followed by the work of Carl Löwig in 1852, who explored the reaction of alkyl halides with tin-sodium alloys.[2][3][4] For nearly a century, these compounds remained largely academic curiosities.

The industrial revolution in organotin chemistry began in the 1950s, driven by the discovery of their utility as PVC stabilizers, agrochemicals, biocides, and wood preservatives.[2][4] The pioneering work of van der Kerk and his colleagues in the Netherlands was instrumental in this expansion.[2][4] Triorganotin compounds, a class characterized by three organic groups attached to a tin atom, were found to possess particularly potent biocidal properties. This led to their widespread application, most notably the use of tributyltin (TBT) derivatives in antifouling paints for marine vessels.[6][7] However, the high toxicity of these compounds also led to significant environmental concerns and subsequent regulation.[6]

Synthesis of this compound: A Proposed Methodology

Proposed Experimental Protocol: Synthesis via Tripropyltin Chloride

This protocol describes a plausible method for synthesizing this compound from tripropyltin chloride and sodium laurate.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

Tripropyltin chloride ((CH₃CH₂CH₂)₃SnCl)

-

Lauric acid (CH₃(CH₂)₁₀COOH)

-

Sodium hydroxide (NaOH)

-

Toluene (anhydrous)

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Laurate:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of lauric acid in 100 mL of ethanol with gentle heating.

-

In a separate beaker, dissolve a stoichiometric equivalent of sodium hydroxide in a minimal amount of deionized water.

-

Slowly add the NaOH solution to the lauric acid solution while stirring.

-

Stir the mixture at room temperature for 1 hour to ensure complete salt formation.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain solid sodium laurate. Dry the salt in a vacuum oven at 60°C for 4 hours.

-

-

Reaction:

-

In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add the dried sodium laurate.

-

Add 200 mL of anhydrous toluene to the flask.

-

Slowly add a stoichiometric equivalent of tripropyltin chloride to the suspension under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approx. 111°C) and maintain for 6-8 hours with vigorous stirring.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride (NaCl).

-

Wash the filtrate with deionized water (3 x 50 mL) in a separatory funnel to remove any remaining water-soluble impurities.

-

Dry the organic layer (toluene) over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound product.

-

Further purification can be achieved via vacuum distillation.

-

Quantitative Data of Analogous Compounds

The following tables summarize key quantitative data for tripropyltin chloride (a direct precursor) and tributyltin laurate (a close structural analog). This data serves as a valuable proxy for estimating the properties of this compound.

Table 1: Physical and Chemical Properties of Tripropyltin Chloride

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 2279-76-7 | [12][13][14] |

| Molecular Formula | (CH₃CH₂CH₂)₃SnCl | [13][15] |

| Molecular Weight | 283.43 g/mol | [13][14] |

| Melting Point | -23 °C | [14] |

| Boiling Point | 123 °C @ 17.3 hPa | [14] |

| Density | 1.294 - 1.300 g/cm³ at 20 °C | [14] |

| Flash Point | 95 °C |[13][14] |

Table 2: Toxicological Profile of Tripropyltin Chloride

| Hazard Class | GHS Hazard Statement(s) | Reference(s) |

|---|---|---|

| Acute Toxicity (Oral) | H301: Toxic if swallowed | [12][13][16] |

| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | [12][13][16] |

| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | [12][13][16] |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects |[13][16] |

Table 3: Physical and Chemical Properties of Tributyltin Laurate

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3090-36-6 | [17] |

| Molecular Formula | C₂₄H₅₀O₂Sn | [17][18] |

| Molecular Weight | 489.4 g/mol | [17][18] |

| Computed XLogP3 | 6.2 |[19] |

Table 4: Toxicological Profile of Tributyltin Laurate

| Hazard Class | GHS Hazard Statement(s) | Reference(s) |

|---|---|---|

| Acute Toxicity (Oral) | H301: Toxic if swallowed | [18] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [18] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [18] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [18] |

| STOT (Repeated Exposure) | H372: Causes damage to organs through prolonged or repeated exposure | [18] |

| Aquatic Hazard | H400: Very toxic to aquatic life |[18] |

Visualized Experimental Workflow and Biological Pathways

Diagram: Synthesis of this compound

The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Diagram: Mechanism of Endocrine Disruption by Triorganotins

Triorganotin compounds are potent endocrine disruptors.[6] A primary mechanism involves the inhibition of the aromatase (CYP19A1) enzyme and interaction with nuclear receptors, leading to hormonal imbalances.[3][4][5]

Caption: Triorganotins inhibit aromatase and act as agonists for RXR/PPARγ.

Conclusion

This compound represents a specific molecule within the broader, historically significant class of organotin compounds. While direct research on this compound is limited, a robust understanding of its probable characteristics and synthesis can be constructed from the extensive knowledge of its precursors and analogs. The potent biological activity of triorganotins, particularly their role as endocrine disruptors and immunotoxicants, underscores the importance of continued research into the specific mechanisms and potential risks associated with these compounds. The methodologies and data presented in this guide provide a foundational resource for researchers in toxicology, environmental science, and drug development.

References

- 1. This compound CAS#: 57808-37-4 [m.chemicalbook.com]

- 2. scielo.br [scielo.br]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 9. CN104672276A - Synthetic method for preparing dibutyltin dilaurate - Google Patents [patents.google.com]

- 10. Synthesis method of dibutyltin dilaurate - Eureka | Patsnap [eureka.patsnap.com]

- 11. Dibutyltin dilaurate synthesis - chemicalbook [chemicalbook.com]

- 12. Tripropyltin chloride | C9H21ClSn | CID 16784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Tripropyltin chloride for synthesis 2279-76-7 [sigmaaldrich.com]

- 14. Tripropyltin chloride for synthesis 2279-76-7 [sigmaaldrich.com]

- 15. toxicity - Why are tri-organotin chloride compounds so dangerous? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 16. Tripropyltin chloride CAS 2279-76-7 | 808735 [merckmillipore.com]

- 17. Tributyltin Laurate | 3090-36-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 18. Tributyltin laurate | C24H50O2Sn | CID 16683295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Propyl laurate | C15H30O2 | CID 77255 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Tripropyltin Laurate as a Catalyst in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the specific catalytic applications of tripropyltin laurate in organic synthesis is limited in publicly available scientific literature. The following application notes and protocols are therefore based on the well-documented catalytic activities of structurally similar and commercially prevalent organotin compounds, such as dibutyltin dilaurate (DBTDL). The information provided herein serves as a foundational guide and a starting point for the investigation of this compound as a catalyst. All experimental work should be conducted with appropriate safety precautions, including a thorough literature review of organotin compound toxicity and handling procedures.

Introduction

Organotin compounds, particularly dialkyltin and trialkyltin carboxylates, are recognized for their catalytic prowess in a variety of organic transformations. While dibutyltin dilaurate (DBTDL) is a widely used catalyst, its propyl analogue, this compound, presents an interesting subject for catalytic investigation. Organotin catalysts are known to be effective in promoting reactions such as esterifications, transesterifications, and the formation of polyurethanes.[1][2][3][4] This document provides an overview of the potential applications of this compound as a catalyst, drawing parallels from its more studied counterparts.

Physicochemical Properties and Handling

This compound is an organotin compound that requires careful handling due to the inherent toxicity associated with organotin compounds.[5][6]

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[6][7]

Synthesis of this compound

A common method for the synthesis of trialkyltin carboxylates involves the reaction of a trialkyltin halide with a carboxylate salt. The following protocol is a general procedure that can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tripropyltin chloride

-

Sodium laurate

-

Anhydrous toluene (or another suitable anhydrous, inert solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve sodium laurate in anhydrous toluene under an inert atmosphere.

-

Heat the mixture to reflux with vigorous stirring to ensure complete dissolution.

-

Slowly add a solution of tripropyltin chloride in anhydrous toluene to the refluxing mixture via the dropping funnel over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The precipitated sodium chloride byproduct is removed by filtration.

-

Wash the filter cake with a small amount of anhydrous toluene to recover any entrained product.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation or column chromatography if necessary.

-

Dry the purified product over anhydrous sodium sulfate or magnesium sulfate.

Catalytic Applications (Based on Analogous Compounds)

Due to the lack of specific data for this compound, the following sections detail the applications and protocols for the closely related and well-studied catalyst, dibutyltin dilaurate (DBTDL). It is anticipated that this compound may exhibit similar catalytic activity, although reaction kinetics and efficiency may vary.

Esterification and Transesterification Reactions

Organotin compounds are efficient catalysts for esterification and transesterification reactions.[2] They are believed to function as Lewis acids, activating the carbonyl group of the carboxylic acid or ester towards nucleophilic attack by the alcohol.

The proposed mechanism involves the coordination of the organotin catalyst to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. This is followed by nucleophilic attack from the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent elimination of water yields the ester and regenerates the catalyst.

Materials:

-

Lauric acid

-

n-Butanol

-

Dibutyltin dilaurate (DBTDL)

-

Toluene (as solvent, optional, for azeotropic removal of water)

-

Dean-Stark apparatus (if using azeotropic removal)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), add lauric acid, n-butanol (in slight excess), and toluene.

-

Add the catalyst, dibutyltin dilaurate (typically 0.1-1.0 mol% relative to the limiting reagent).

-

Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be removed azeotropically.

-

Monitor the reaction progress by measuring the amount of water collected or by TLC/GC analysis of the reaction mixture.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

The crude product can be purified by washing with a dilute sodium bicarbonate solution to remove unreacted acid, followed by washing with brine, drying over anhydrous sodium sulfate, and finally, purification by vacuum distillation or column chromatography.

| Parameter | Value |

| Reactants | Lauric Acid, n-Butanol |

| Catalyst | Dibutyltin Dilaurate (DBTDL) |

| Catalyst Loading | 0.1 - 1.0 mol% |

| Temperature | Reflux |

| Reaction Time | 2 - 8 hours (typical) |

| Yield | >90% (typical) |

Polyurethane Formation

Organotin catalysts, including DBTDL, are widely used in the production of polyurethanes from the reaction of isocyanates and polyols.[1][8][9][10] They are known to effectively catalyze the urethane-forming reaction (gelling) with high selectivity over the water-isocyanate reaction (blowing).

The general workflow involves the mixing of a polyol and an isocyanate in the presence of the organotin catalyst. The reaction is typically exothermic and proceeds rapidly.

Materials:

-

A polyether or polyester polyol

-

A diisocyanate (e.g., Toluene diisocyanate - TDI, or Methylene diphenyl diisocyanate - MDI)

-

Dibutyltin dilaurate (DBTDL)

-

A suitable container for mixing (e.g., a disposable cup)

-

A mechanical stirrer or spatula

Procedure:

-

In the mixing container, weigh the desired amount of the polyol.

-

Add the dibutyltin dilaurate catalyst to the polyol and mix thoroughly. The amount of catalyst will depend on the desired reaction rate (pot life) and is typically in the range of 0.01-0.5% by weight of the total formulation.

-

Weigh the stoichiometric amount of the diisocyanate and add it to the polyol-catalyst mixture.

-

Immediately begin to stir the mixture vigorously for a short period (e.g., 30-60 seconds) until a homogeneous mixture is obtained.

-

Pour the reacting mixture into a mold or onto a substrate as required.

-

Allow the polyurethane to cure at room temperature or in an oven at a specified temperature. Curing time will vary depending on the specific formulation and catalyst concentration.

| Parameter | Value Range |

| Reactants | Polyol, Diisocyanate |

| Catalyst | Dibutyltin Dilaurate (DBTDL) |

| Catalyst Concentration | 0.01 - 0.5 wt% |

| Temperature | Room Temperature to Elevated |

| Cure Time | Minutes to Hours |

Conclusion

While direct catalytic data for this compound is scarce, its structural similarity to well-established organotin catalysts like dibutyltin dilaurate suggests its potential utility in organic synthesis, particularly in esterification and polyurethane formation. The provided protocols, based on analogous compounds, offer a starting point for researchers to explore the catalytic properties of this compound. It is imperative that any investigation into this compound is conducted with a thorough understanding of the associated hazards and with the implementation of stringent safety measures. Further research is needed to fully elucidate the catalytic profile of this compound and to determine its efficacy relative to other organotin catalysts.

References

- 1. DIBUTYLTIN LAURATE (POLYURETHANE CATALYST) - Ataman Kimya [atamanchemicals.com]

- 2. News - Dibutyltin Dilaurate: A Versatile Catalyst with Various Applications [mofanpu.com]

- 3. BNT Chemicals | DBTL – Dibutyltin Dilaurate [bnt-chemicals.com]

- 4. Butyltin catalysts: Optimize your chemical processes - TIB Chemicals AG [tib-chemicals.com]

- 5. Tributyltin laurate | C24H50O2Sn | CID 16683295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cpachem.com [cpachem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. reaxis.com [reaxis.com]

- 9. US4987244A - Organotin catalysts for use in polyurethane systems - Google Patents [patents.google.com]

- 10. US3635906A - Preparation of polyurethanes using organo-tin catalyst and time-lapse modifier - Google Patents [patents.google.com]

Application Notes and Protocols: Tripropyltin Laurate as a Stabilizer for PVC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tripropyltin laurate as a thermal stabilizer for polyvinyl chloride (PVC). The information detailed below, including stabilization mechanisms, experimental protocols, and performance data, is intended to serve as a valuable resource for professionals in research and development.

Introduction to PVC Stabilization

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently unstable at processing temperatures (typically above 170°C), leading to a degradation process that involves the elimination of hydrogen chloride (HCl). This degradation results in discoloration, embrittlement, and a loss of mechanical properties, rendering the material unsuitable for most applications without the addition of stabilizers.

Organotin compounds are a class of highly effective heat stabilizers for PVC.[1][2] They offer excellent clarity, good color retention, and high efficiency. This compound, an organotin carboxylate, functions by preventing the autocatalytic dehydrochlorination of PVC, thereby preserving the integrity of the polymer during processing and extending its service life.

Mechanism of Action